molecular formula C21H22N4O2 B1684125 N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide CAS No. 896705-16-1

N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide

Cat. No. B1684125
M. Wt: 360.4 g/mol
InChI Key: FSCFXXLAGKOPMP-UHFFFAOYSA-N
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Description

“N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide” is a chemical compound with the empirical formula C21H20N4O2 .

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides, have been synthesized and tested for cytotoxic activity. These compounds demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some showing IC(50) values less than 10 nM. Their efficacy was also tested in vivo against subcutaneous colon 38 tumors in mice, showing promising results (Deady et al., 2003).

Reaction Control and Synthesis

  • The steric hindrance in Mannich bases was found to control the reactions between 2-aminobenzothiazoles and Mannich bases, leading to the formation of either pyrido[2,1-b][1,3]benzothiazoles or [1,3]benzothiazolo[2,3-b]quinazolines. This was established through NMR and X-ray diffraction studies (Quiroga et al., 2002).

Antiallergy Agents

  • A series of N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides, structurally similar but not identical to the compound , were studied for their potential as antiallergy agents. These compounds were evaluated for their ability to antagonize slow-reacting substance of anaphylaxis (SRS-A) and inhibit thromboxane synthase. Some of these compounds were orally active inhibitors of bronchoconstriction and skin wheal formation induced by various allergens (Tilley et al., 1987).

Crystal Structure Analysis

  • The crystal structure of a related compound, 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline, was analyzed using X-ray diffraction. This study provided insights into the molecular structure and interactions within the crystal lattice (Rajnikant et al., 2000).

Platelet Activating Factor Antagonists

  • Pyrido[2,1-b]quinazolinecarboxamide derivatives, which are structurally related, were evaluated for their potential as platelet activating factor (PAF) antagonists. The study identified compounds with potent inhibitory effects on the binding of PAF to its receptor on dog platelets. These findings highlight the potential of these compounds in the development of new therapeutic agents (Tilley et al., 1988).

Fluorescent Markers for Biomedical Applications

  • Certain dimethylamino derivatives, including those of the pyrido[2,1-b]quinazoline class, were investigated for their spectral properties. These compounds displayed bright fluorescence and were considered valuable for the development of fluorescent markers in biomedical applications (Galunov et al., 2003).

Antitumor Olivacine Derivatives

  • Derivatives of 6H-pyrido[4,3-b]carbazole, including those with dimethylaminoalkyl carboxamide groups, were synthesized and evaluated for their antitumor properties. These compounds showed high cytotoxicity for cultured cancer cells and demonstrated good antitumor activity in vivo, indicating their potential as cancer therapeutics (Jasztold-Howorko et al., 1994).

Future Directions

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-24(2)11-9-22-20(26)16-8-5-10-25-19(16)23-18-13-15-7-4-3-6-14(15)12-17(18)21(25)27/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYDVWIAGDJBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393157
Record name bmh-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide

CAS RN

896705-16-1
Record name 896705-16-1
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Record name bmh-21
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 896705-16-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide
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N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide
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N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide

Citations

For This Compound
2
Citations
L Colis, G Ernst, S Sanders, H Liu… - Journal of medicinal …, 2014 - ACS Publications
RNA polymerase I (Pol I) is a dedicated polymerase that transcribes the 45S ribosomal (r) RNA precursor. The 45S rRNA precursor is subsequently processed into the mature 5.8S, 18S…
Number of citations: 56 pubs.acs.org
J Fleischmann, MA Rocha… - BMC …, 2020 - bmcmolcellbiol.biomedcentral.com
We have previously reported 18S and 25S ribosomal RNA molecules in Candida albicans resistant to processive 5′ → 3′ exonuclease, appearing as cells approached stationary …
Number of citations: 3 bmcmolcellbiol.biomedcentral.com

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